1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine

Medicinal Chemistry Kinase Hinge Binding Hydrogen Bond Donor

Researchers screening kinase or GABAA fragment libraries often face scaffolds with suboptimal hydrogen-bonding geometry or bis-adduct byproducts in DEL synthesis. 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine (CAS 1523644-76-9) solves both: • Single primary amine enables clean, single-site DEL conjugation-eliminates bis-adduct byproducts that reduce sequencing fidelity. • 5 H-bond acceptors, TPSA 72.3 Ų-superior aqueous solubility reduces DMSO artifacts in biochemical assays. • Bidentate hinge-binding geometry validated in Pim-1 co-crystal structures (PDB 3BGQ); distinct vector for fragment growth vs. piperazine/piperidine analogs.

Molecular Formula C9H12N6
Molecular Weight 204.23 g/mol
CAS No. 1523644-76-9
Cat. No. B1435386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine
CAS1523644-76-9
Molecular FormulaC9H12N6
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=NN3C=NN=C3C=C2
InChIInChI=1S/C9H12N6/c10-7-3-4-14(5-7)9-2-1-8-12-11-6-15(8)13-9/h1-2,6-7H,3-5,10H2
InChIKeyLMSHGIGSQOUROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine: Structural & Sourcing Baseline


1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine (CAS 1523644-76-9) is a heterocyclic small molecule (C₉H₁₂N₆, MW 204.23 g/mol) [1] classified as a triazolopyridazine. It features a [1,2,4]triazolo[4,3-b]pyridazine core linked at the 6-position to a pyrrolidine ring bearing a primary amine at the 3-position [1][2]. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for kinase hinge-binding and GABAₐ receptor modulation, where the pyrrolidin-3-amine moiety provides a distinct hydrogen-bonding vector compared to piperazine, piperidine, or pyrrolidin-3-ol analogs [3][4].

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine: Why Generic Substitution Fails


Simple substitution of the pyrrolidin-3-amine moiety at the triazolopyridazine 6-position with a piperazine (CAS 1204296-27-4) [1], piperidin-3-amine (MW 218.26 g/mol) , or pyrrolidin-3-ol (CAS 2034207-45-7) analog introduces quantifiable differences in hydrogen-bond donor/acceptor counts, topological polar surface area (TPSA), and molecular shape that fundamentally alter kinase hinge-binding geometry, aqueous solubility, and synthetic derivatization potential [2][3]. For example, replacing the primary amine with a hydroxyl group (pyrrolidin-3-ol analog) eliminates a hydrogen bond donor while adding an acceptor, shifting the TPSA from 72.3 Ų to a lower value and reducing the molecule's ability to engage catalytic lysine residues in ATP-binding pockets [3]. The following quantitative evidence guide details precisely where the pyrrolidin-3-amine substitution creates measurable differentiation.

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine: Quantitative Differentiation vs. Analogs


H-Bond Donor Geometry: Amine vs. Alcohol

The primary amine of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine provides one hydrogen bond donor (HBD), whereas the pyrrolidin-3-ol analog contributes one HBD via its hydroxyl group. However, the amine's donor is geometrically positioned on a secondary carbon, creating a 109° vector ideal for bidentate hinge-binding interactions in kinases, while the hydroxyl donor is directly attached to the ring, producing a distinct interaction angle. In Pim-1 kinase inhibitors, an amino group at this position contributed to IC₅₀ values of <100 nM [1][2].

Medicinal Chemistry Kinase Hinge Binding Hydrogen Bond Donor

TPSA: Solubility & Permeability vs. Piperazine Analog

The TPSA of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine is computed as 72.3 Ų [1], compared to the piperazine analog (1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine) which contains two secondary amine nitrogens in the substituent ring, yielding a lower TPSA of approximately 60.7 Ų [2]. The higher TPSA of the pyrrolidin-3-amine compound predicts improved aqueous solubility but potentially reduced passive membrane permeability relative to the piperazine derivative [3].

ADME Prediction Topological Polar Surface Area Permeability

Molecular Weight & Heavy Atom Count: Efficiency vs. Piperidin-3-amine

The molecular weight of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine is 204.23 g/mol with 15 heavy atoms [1], while the piperidin-3-amine analog (1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-amine) has a molecular weight of 218.26 g/mol and 16 heavy atoms . This 14 Da reduction favors lead-likeness (rule of 3: MW <300 g/mol) and reduces per-milligram procurement cost for library synthesis.

Molecular Weight Lead-Likeness Fragment-Based Screening

Vendor Purity & Cost: Sourcing vs. Piperazine Analog

The target compound is commercially available with certified purity ≥98% from LeYan (Catalog 1555595) , while the piperazine analog (CAS 1204296-27-4) is listed at 97% purity from Sigma-Aldrich (LIF372153566) [1] and 95% from Enamine (EN300-70914) [2]. Higher purity reduces the need for repurification in sensitive biochemical assays.

Chemical Procurement Purity Cost Efficiency

Derivatization Versatility: Primary Amine vs. Piperazine

The free primary amine of the target compound enables clean, single-site reactions (e.g., amide coupling, reductive amination, sulfonylation) without requiring protecting group strategies. In contrast, the piperazine analog presents two secondary amine sites (pKa ~9.7 and ~5.5), leading to mixtures of mono- and bis-functionalized products in standard coupling reactions [1]. This functional group simplicity translates to higher synthetic yields in library production; for example, similar primary amine triazolopyridazines achieved >80% yield in single-step amide formations [2].

DNA-Encoded Library Click Chemistry Amide Coupling

Hydrogen Bond Acceptors: Aqueous Solubility vs. Pyrrolidine Analog

The target compound possesses five hydrogen bond acceptors (HBA) [1], compared to four HBAs for 6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 14393-75-0) . The additional HBA from the primary amine increases the compound's predicted aqueous solubility (ESOL Log S ≈ -2.5 for target vs. ≈ -3.0 for unsubstituted pyrrolidine, based on fragment contributions [2]), which is critical for biochemical assay preparation at concentrations >10 µM.

Aqueous Solubility Hydrogen Bond Acceptor Drug-like Properties

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-amine: Preferred Application Scenarios


Kinase Hinge-Binder Fragment Libraries

The target compound's single, geometrically positioned primary amine makes it ideal for fragment-based screening against kinases where bidentate hinge-binding is essential. Evidence from Pim-1 kinase co-crystal structures (e.g., PDB 3BGQ) shows that 6-amino-triazolo[4,3-b]pyridazines engage the hinge backbone carbonyl via the amino group [1]. The pyrrolidin-3-amine derivative maintains this key interaction while offering a distinct vector for fragment growth compared to the piperazine or piperidine analogs [2].

DNA-Encoded Library (DEL) Synthesis

The solitary primary amine of the target compound permits clean, single-site conjugation in DEL technology without generating bis-adduct byproducts that plague piperazine scaffolds [1]. This property directly translates to higher sequencing fidelity in DEL selections, as every library member has a defined attachment point, unlike piperazine-containing libraries where the point of DNA attachment may vary [2].

Aqueous Solubility-Optimized Screening Libraries

With five hydrogen bond acceptors and a computed TPSA of 72.3 Ų, the target compound is predicted to have superior aqueous solubility compared to the unsubstituted pyrrolidine analog (4 HBAs, TPSA ~45 Ų) [1][2]. This advantage reduces the need for organic co-solvents in biochemical assay preparation, minimizing solvent-induced artifacts in primary screening [3].

GABAₐ Receptor Modulator Lead Optimization

Patent US 6,303,605 B1 establishes that triazolo[4,3-b]pyridazine derivatives bearing pyrrolidine substituents act as selective GABAₐ α2/α3 ligands with potential anxiolytic activity [1]. The primary amine substitution on the pyrrolidine ring of the target compound provides an additional hydrogen-bonding contact point in the GABA binding pocket, potentially enhancing subtype selectivity relative to unsubstituted pyrrolidine or piperazine derivatives [2].

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